11-Ethyl Camptothecin
CAS No.: 185807-29-8
Cat. No.: VC0026764
Molecular Formula: C22H20N2O4
Molecular Weight: 376.412
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 185807-29-8 |
---|---|
Molecular Formula | C22H20N2O4 |
Molecular Weight | 376.412 |
IUPAC Name | (19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |
Standard InChI | InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 |
Standard InChI Key | SGXXQRSXMWIURP-QFIPXVFZSA-N |
SMILES | CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1 |
Introduction
Chemical Identity and Structure
Basic Identification
11-Ethyl Camptothecin is a pentacyclic compound belonging to the camptothecin family. It is formally identified by several chemical designations and registry numbers that provide unique identifiers for research and regulatory purposes.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Number | 185807-29-8 |
Molecular Formula | C22H20N2O4 |
Molecular Weight | 376.4 g/mol |
PubChem CID | 29979717 |
InChIKey | SGXXQRSXMWIURP-QFIPXVFZSA-N |
The compound is also referred to by various systematic names, including "(19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione" and "(4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione" according to IUPAC naming conventions .
Structural Features
The structure of 11-Ethyl Camptothecin consists of a complex pentacyclic ring system with a characteristic lactone (E-ring) that is essential for the biological activity of camptothecin derivatives. The compound features key functional groups including:
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A lactone ring (E-ring)
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A pyridone moiety (D-ring)
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An ethyl group at position 11
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A hydroxyl group at position 19 (S configuration)
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A second ethyl group at position 6
These structural elements collectively contribute to the compound's three-dimensional conformation and chemical behavior . The 20-hydroxyl group, which is present in all camptothecins, is critical for binding to the topoisomerase I-DNA complex.
Physicochemical Properties
Chemical Properties
The chemical behavior of 11-Ethyl Camptothecin is primarily defined by its complex ring structure and the presence of multiple functional groups. Like other camptothecins, it likely exhibits the following key chemical properties:
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The lactone E-ring is susceptible to hydrolysis under basic conditions, which can affect its biological activity
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The compound contains both hydrophilic and hydrophobic regions, influencing its solubility profile
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The hydroxyl group at position 19 contributes to hydrogen bonding capabilities
The SMILES notation for 11-Ethyl Camptothecin is: CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C=C2C=C1 .
Research Applications
Industrial and Scientific Uses
According to the material safety data sheet, 11-Ethyl Camptothecin is identified for "Industrial and scientific research uses" . This suggests that the compound is primarily utilized in laboratory settings for research purposes rather than as an approved therapeutic agent.
Structural Relationships to Other Camptothecins
Comparison with Related Derivatives
The camptothecin family includes several members with variations in substituents that affect their pharmacological properties. While the search results don't provide a direct comparison of 11-Ethyl Camptothecin with other derivatives, they do mention other modified camptothecins:
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10,11-Methylenedioxy-camptothecin (FL118) is described as a novel camptothecin analogue with "exceptional antitumor efficacy" .
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CPT-11 (Irinotecan) features modifications at positions 7 and 10, specifically 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin .
The variation in the position and nature of substituents across these compounds highlights the importance of structure-activity relationships in determining the biological properties of camptothecin derivatives.
Analytical Identification
Spectroscopic Profiles
While the search results don't provide specific spectroscopic data for 11-Ethyl Camptothecin, the compound would typically be characterized using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Ultraviolet-Visible (UV-Vis) spectroscopy
These techniques would provide confirmation of the compound's structure, purity, and identity. The InChI and SMILES notations provided in the PubChem data can be used to predict spectral characteristics .
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